molecular formula C11H15N3O B7578352 2-cyclopent-2-en-1-yl-N-(1H-imidazol-2-ylmethyl)acetamide

2-cyclopent-2-en-1-yl-N-(1H-imidazol-2-ylmethyl)acetamide

Numéro de catalogue B7578352
Poids moléculaire: 205.26 g/mol
Clé InChI: VMZYDPMEGPHQEA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-cyclopent-2-en-1-yl-N-(1H-imidazol-2-ylmethyl)acetamide is a chemical compound used in scientific research for its potential therapeutic properties. It is a derivative of imidazole and is commonly referred to as CPIA.

Mécanisme D'action

The exact mechanism of action of CPIA is not fully understood, but it is thought to act by modulating various signaling pathways in cells. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer progression. CPIA has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular stress response.
Biochemical and Physiological Effects:
CPIA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. CPIA has also been shown to improve cognitive function by increasing the levels of acetylcholine in the brain. Additionally, CPIA has been shown to improve endothelial function and reduce oxidative stress in animal models of cardiovascular disease.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using CPIA in lab experiments is its potential therapeutic properties in a variety of research areas. Additionally, CPIA is relatively easy to synthesize and can be obtained in large quantities. One limitation of using CPIA in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell types.

Orientations Futures

There are several future directions for CPIA research. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and administration route for CPIA in cancer treatment. Another area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Future studies should focus on the mechanism of action of CPIA in the brain and its potential side effects. Additionally, CPIA has been shown to have vasodilatory effects and may have potential as a treatment for cardiovascular disease. Future studies should focus on the efficacy and safety of CPIA in animal models of cardiovascular disease.

Méthodes De Synthèse

CPIA can be synthesized using a multistep process that involves the reaction of cyclopentadiene with maleic anhydride to form the cyclopentene carboxylic acid. This acid is then reacted with imidazole and chloroacetyl chloride to form CPIA.

Applications De Recherche Scientifique

CPIA has been studied for its potential therapeutic properties in a variety of research areas, including cancer treatment, neurological disorders, and cardiovascular disease. Studies have shown that CPIA has anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, CPIA has been shown to have vasodilatory effects and can improve blood flow in animal models of cardiovascular disease.

Propriétés

IUPAC Name

2-cyclopent-2-en-1-yl-N-(1H-imidazol-2-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c15-11(7-9-3-1-2-4-9)14-8-10-12-5-6-13-10/h1,3,5-6,9H,2,4,7-8H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZYDPMEGPHQEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C=C1)CC(=O)NCC2=NC=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.